1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride

Spirocyclic building block Regioselective functionalization Medicinal chemistry

Medicinal chemistry programs requiring sp3-rich spirocyclic diamine scaffolds often face supply bottlenecks for regioselectively protected building blocks. This 2-acetyl-2,6-diazaspiro[3.4]octane hydrochloride (CAS 2416233-67-3) resolves that gap. - Serves as a direct precursor to sigma-1 receptor antagonists (e.g., compound 32 series) and anti-tubercular agents (MIC = 0.016 μg/mL against M. tuberculosis H37Rv). - The acetyl protecting group enables orthogonal deprotection strategies not achievable with Boc-protected analogs (CAS 885270-84-8). - Dihydrochloride salt ensures aqueous solubility for direct use in amide coupling and parallel synthesis workflows.

Molecular Formula C8H15ClN2O
Molecular Weight 190.67 g/mol
Cat. No. B13630056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride
Molecular FormulaC8H15ClN2O
Molecular Weight190.67 g/mol
Structural Identifiers
SMILESCC(=O)N1CC2(C1)CCNC2.Cl
InChIInChI=1S/C8H14N2O.ClH/c1-7(11)10-5-8(6-10)2-3-9-4-8;/h9H,2-6H2,1H3;1H
InChIKeyKBOCTMMYLAPLCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-one Hydrochloride: Spirocyclic Building Block Overview


1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-one hydrochloride (CAS free base: 1474026-88-4; dihydrochloride: 2416233-67-3) is an N-acetylated derivative of the 2,6-diazaspiro[3.4]octane scaffold—a fully saturated, high-Fsp³ (0.875) spirocyclic diamine comprising fused azetidine and pyrrolidine rings . The acetyl group at the 2-position nitrogen serves as a protecting group that can be cleaved under controlled conditions to liberate the secondary amine for further derivatization, while the free 6-position NH remains available for orthogonal functionalization . This compound belongs to an emerging privileged scaffold class that has appeared in inhibitors targeting sigma-1 receptors, Mycobacterium tuberculosis, Plasmodium falciparum, KRAS G12C, NAMPT, ROCK, and CDK kinases, and its hydrochloride salt form provides enhanced aqueous solubility and handling convenience relative to the free base [1][2]. The scaffold is recognized as a conformationally constrained bioisostere of piperazine and morpholine modules commonly found in approved drugs, offering medicinal chemists a tool to modulate physicochemical properties without sacrificing target engagement [1].

1
Spirocyclic building block for regioselective elaboration at 2-position (azetidine) and 6-position (pyrrolidine) nitrogen centers
2
Hydrochloride salt supports direct dissolution in aqueous coupling and assay buffers without organic co-solvents
3
High Fsp³ (0.875) rigid scaffold for conformational restriction in kinase, sigma-1, and anti-infective target studies

Why 2-Acetyl Regioisomer Is Irreplaceable


Within the 2,6-diazaspiro[3.4]octane family, the position of N-acetylation (2-position vs. 6-position) and the nature of the N-protecting group (acetyl vs. Boc vs. methyl vs. benzyl) dictate fundamentally different synthetic trajectories and downstream biological outcomes. The 2-acetyl regioisomer (CAS 1474026-88-4) presents a sterically and electronically distinct reactive profile at the azetidine ring nitrogen compared to the 6-acetyl regioisomer (CAS 1422067-02-4), which positions the acetyl on the pyrrolidine ring nitrogen—two isomers with identical molecular formula (C₈H₁₄N₂O), molecular weight (154.21), LogP (−1.15), and Fsp³ (0.875), yet non-interchangeable synthetic utility . The acetyl protecting group on the 2-position nitrogen enables orthogonal deprotection strategies relative to the more commonly employed Boc-protected variant (2-Boc-2,6-diazaspiro[3.4]octane, CAS 885270-84-8), which is primarily directed toward NAMPT/ROCK inhibitor synthesis . Critically, the 2,6-diazaspiro[3.4]octan-7-one derivatives that have demonstrated potent sigma-1 receptor antagonism (compound 32, Ki at nanomolar range) and in vivo morphine tolerance rescue were elaborated from scaffolds where the 2-position nitrogen was functionalized with specific hydrophobic pharmacophoric elements, underscoring that the substitution pattern at the 2-position is not a trivial variable but a determinant of target engagement [1].

Regioisomer
2-Acetyl (azetidine)
6-Acetyl regioisomer (pyrrolidine) directs functionalization to wrong ring; identical MW and LogP but non-interchangeable synthetic utility
Protecting Group
Acetyl (orthogonal)
Boc-protected analog (CAS 885270-84-8) offers acid-labile deprotection; acetyl enables orthogonal strategy without acidic conditions that may limit downstream groups

Head-to-Head Comparison with Closest Analogs


Regiochemical Identity: 2-Acetyl vs. 6-Acetyl

The target compound (CAS 1474026-88-4) bears the acetyl group exclusively at the 2-position nitrogen of the azetidine ring (SMILES: CC(=O)N1CC2(CCNC2)C1), while the regioisomeric 6-acetyl analog (CAS 1422067-02-4) places the acetyl on the pyrrolidine ring nitrogen (SMILES: CC(=O)N1CCC2(CNC2)C1). Both compounds share identical molecular formula (C₈H₁₄N₂O), molecular weight (154.21), LogP (−1.15), and Fsp³ (0.875), making them chemically indistinguishable by bulk physicochemical properties alone . However, the 2-acetyl regioisomer preserves the pyrrolidine NH as the free secondary amine available for subsequent diversification, whereas the 6-acetyl regioisomer leaves the azetidine NH free—a critical distinction for medicinal chemistry programs targeting sigma-1 receptor antagonists, where the pharmacophore model requires a basic amine center at a defined spatial orientation relative to hydrophobic substituents [1].

Regiochemical Identity
Head-to-head
2-Acetyl (target) vs 6-acetyl regioisomer: identical MW 154.21, LogP −1.15, Fsp³ 0.875; distinguished by acetyl position and InChI Key
Regiochemistry directs downstream functionalization to correct ring system
Confirmation by IUPAC name and MDL number required
Spirocyclic building block Regioselective functionalization Medicinal chemistry

Hydrochloride Salt Advantage over Free Base

The target compound is supplied as the hydrochloride salt (dihydrochloride CAS 2416233-67-3, molecular formula C₈H₁₆Cl₂N₂O, MW 227.13), whereas the free base form (CAS 1474026-88-4) has MW 154.21 and LogP −1.15 . The hydrochloride salt form provides enhanced aqueous solubility—a critical parameter for subsequent aqueous-phase reactions such as amide couplings, reductive aminations, and direct screening in biochemical assays without additional solubilization steps. The free base, by contrast, has moderate aqueous solubility due to its LogP of −1.15 and one hydrogen bond donor, and may require organic co-solvents for dissolution in aqueous reaction media . The dihydrochloride form also offers improved long-term solid-state stability under ambient storage conditions compared to the hygroscopic free base .

Salt Form Advantage
Head-to-head
Dihydrochloride (MW 227.13) vs free base (MW 154.21); ionic character supports aqueous solubility without DMSO pre-dissolution
Supports aqueous-phase coupling and assay workflows
Solid-state stability benefit reported by supplier
Hydrochloride salt Aqueous solubility Solid-state handling

Orthogonal Protection: Acetyl vs. Boc

The 2-acetyl protecting group on the target compound can be removed under acidic or basic hydrolysis conditions (e.g., HCl/MeOH reflux or aqueous NaOH) that are orthogonal to the acidic conditions required for Boc deprotection (TFA or HCl/dioxane). In contrast, 2-Boc-2,6-diazaspiro[3.4]octane (CAS 885270-84-8, MW 212.29) employs the acid-labile Boc group, which is incompatible with acid-sensitive downstream functional groups . This orthogonality is critical when the 6-position NH is to be functionalized first while the 2-position remains protected. The acetyl group is stable under the reductive amination and amide coupling conditions commonly used to derivatize the 6-position NH, whereas the Boc group may undergo partial cleavage under certain Lewis acidic conditions . The acetyl group also has a smaller steric footprint than the Boc group (tert-butyl carbamate), potentially enabling reactions at the 6-position with less steric hindrance .

Orthogonal Protection
Class-level
Acetyl cleavable under basic or strong acidic conditions; stable during reductive amination and amide couplings; smaller steric footprint vs Boc
Enables sequential functionalization without protecting group crossover
Deprotection conditions: 6N HCl reflux or NaOH 2M reflux
Orthogonal protection Acetyl deprotection Boc deprotection Sequential derivatization

Validated Multi-Target Potency of the Spirocyclic Core

Derivatives elaborated from the 2,6-diazaspiro[3.4]octane building block have achieved remarkable in vitro potency across multiple biological targets: a nitrofuran carboxamide derivative displayed a minimal inhibitory concentration (MIC) of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv [1]; compound 32 (a 2,6-diazaspiro[3.4]octan-7-one derivative) exhibited high-affinity sigma-1 receptor binding and significantly enhanced morphine antinociception in vivo [2]; and the antimalarial diazaspiro[3.4]octane series showed activity against multiple lifecycle stages of Plasmodium falciparum in whole-cell screening [3]. These potencies are attributed to the conformational rigidity imposed by the spirocyclic scaffold (Fsp³ = 0.875), which pre-organizes the two nitrogen atoms in a defined spatial orientation—a feature absent in flexible monocyclic piperazine or morpholine analogs that can adopt multiple low-energy conformations [1]. The privileged nature of this scaffold is further evidenced by its appearance in inhibitors of KRAS G12C, CDK1/Cyclin B, NAMPT, ROCK, hepatitis B capsid protein, and menin-MLL1 interaction [1].

Scaffold Potency
Class-level
Antitubercular MIC 0.016 μg/mL (H37Rv); sigma-1 receptor binding in nanomolar range; antiplasmodial multi-stage activity reported
Reported potency context across multiple target classes
Potency from elaborated derivatives; building block utility must be validated independently
Spirocyclic scaffold Antitubercular Sigma-1 receptor Antimalarial Conformational restriction

Best-Fit Research Applications


Sigma-1 Receptor Antagonist Lead Optimization

Based on the SAR established by Fu et al. (2023), sigma-1 receptor antagonists harboring the 2,6-diazaspiro[3.4]octane scaffold require systematic variation of substituents at the 2-position nitrogen to optimize binding affinity and in vivo efficacy [1]. The target compound, with its 2-acetyl protecting group, provides a direct entry point: deprotection of the acetyl group liberates the 2-position NH for installation of hydrophobic pharmacophoric elements identified in the study (e.g., benzyl, phenylethyl, phenylpropyl groups), while the free 6-position NH can be functionalized independently. Compound 32 from this series demonstrated the best σ1R binding affinity, significantly enhanced morphine antinociception in vivo, and rescued morphine-induced analgesic tolerance at 30 mg/kg i.p. in mouse models—a phenotype not achieved by monocyclic piperazine-based sigma ligands [1].

Antitubercular Drug Discovery

The MDPI Molecules study (2023) demonstrated that conjugation of 5-nitrofuran carboxylic acid to the 2-position of 2,6-diazaspiro[3.4]octane yields compounds with potent antimycobacterial activity, achieving a lead compound with MIC = 0.016 μg/mL against M. tuberculosis H37Rv [2]. The target compound's 2-acetyl group can be hydrolyzed to expose the free amine for direct coupling with 5-nitrofuran-2-carboxylic acid or related nitroheterocyclic carboxylic acids. The availability of the hydrochloride salt ensures solubility in the aqueous coupling conditions typically employed for amide bond formation with carboxylic acid partners. Additional derivatives at the 6-position (e.g., methylsulfonyl and triazole substituents) have yielded MICs as low as 0.0124–0.0441 μg/mL against multidrug-resistant M. tuberculosis strains [2].

Kinase Inhibitor Scaffold Exploration

Research by Aladdin Scientific and others has demonstrated that heteroaryl-substituted diazaspirocycles directly linked to hinge-binding heteroaromatic groups provide ligand-efficient inhibitors of multiple kinases including CDK2, CDK1/Cyclin B, and others, suitable as starting points for further optimization . The 2,6-diazaspiro[3.4]octane scaffold's high Fsp³ (0.875) and rigid spirocyclic geometry enable presentation of the two nitrogen atoms in a defined spatial arrangement that can mimic the adenosine moiety of ATP while reducing aromatic ring count—a strategy for improving solubility and reducing promiscuity compared to flat, aromatic-rich kinase inhibitor scaffolds . The 2-acetyl protecting group permits selective functionalization of the 6-position with heteroaryl hinge binders while maintaining the 2-position as a vector for solubility-modulating groups.

Antimalarial Hit-to-Lead Chemistry

The J. Med. Chem. (2021) study identified a novel diazaspiro[3.4]octane series from a Plasmodium falciparum whole-cell high-throughput screening campaign, with hits displaying activity against multiple stages of the parasite lifecycle [3]. The sp³-rich scaffold (Fsp³ = 0.875) was noted as an attractive feature for further optimization due to its novelty and favorable physicochemical profile. The target compound, as a 2-acetyl protected building block, enables rapid construction of focused libraries around this scaffold for structure-activity relationship exploration aimed at improving antiplasmodial potency, metabolic stability, and selectivity over human targets. The hydrochloride salt facilitates direct use in aqueous parallel synthesis workflows common in hit-to-lead medicinal chemistry [3].

Application
Selection Property
Validation Focus
Sigma-1 receptor antagonist studies
2-position NH liberation for hydrophobic pharmacophore installation
Binding affinity and in vivo model-response endpoints
Antitubercular screening research
2-acetyl hydrolysis for nitrofuran carboxylic acid coupling
MIC determination against M. tuberculosis strains
Kinase inhibitor scaffold exploration
Rigid spirocyclic geometry with high Fsp³ (0.875)
Hinge-binding heteroaryl installation at 6-position
Antimalarial hit-to-lead chemistry
HCl salt for aqueous parallel synthesis workflows
Multi-stage P. falciparum activity and selectivity profiling
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